Ido1-IN-17

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ido1-IN-17 is a compound that acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan. IDO1 plays a significant role in immune regulation and is often overexpressed in various cancers, contributing to immune escape mechanisms. By inhibiting IDO1, this compound has potential therapeutic applications in cancer treatment and other diseases where immune modulation is beneficial .

Méthodes De Préparation

The synthesis of Ido1-IN-17 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.

Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity against IDO1.

Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .

Analyse Des Réactions Chimiques

Ido1-IN-17 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.

Substitution: Substitution reactions, particularly on the aromatic ring, can introduce different substituents, affecting the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Ido1-IN-17 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism.

Biology: Investigated for its role in modulating immune responses, particularly in the context of cancer and autoimmune diseases.

Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, aiming to enhance the efficacy of existing treatments by preventing immune escape.

Mécanisme D'action

Ido1-IN-17 exerts its effects by binding to the active site of IDO1, thereby inhibiting its enzymatic activity. This inhibition prevents the catabolism of tryptophan to kynurenine, leading to increased levels of tryptophan and decreased levels of immunosuppressive kynurenine. The molecular targets involved include the active site residues of IDO1, and the pathways affected include the kynurenine pathway and downstream immune regulatory pathways .

Comparaison Avec Des Composés Similaires

Ido1-IN-17 can be compared with other IDO1 inhibitors such as:

Epacadostat: Another potent IDO1 inhibitor with a similar mechanism of action but different chemical structure.

Navoximod: An IDO1 inhibitor with distinct pharmacokinetic properties.

Indoximod: Functions as a tryptophan mimetic and modulates the immune response differently compared to direct IDO1 inhibitors.

This compound is unique in its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

Ido1-IN-17 is a novel compound designed to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in various biological processes, particularly in immune regulation and cancer progression. IDO1 catalyzes the conversion of tryptophan (Trp) into kynurenine (Kyn), influencing immune tolerance and tumor microenvironments. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

This compound functions primarily as an IDO1 inhibitor, disrupting the kynurenine pathway. By inhibiting IDO1, this compound aims to restore the proliferation of effector T cells and enhance anti-tumor immunity. The inhibition of IDO1 leads to increased levels of tryptophan and decreased levels of kynurenine, which are crucial for T cell activation and function.

Key Mechanisms:

- Tryptophan Depletion : IDO1 depletes tryptophan, leading to immune suppression. Inhibition by this compound reverses this effect.

- Kynurenine Accumulation : High levels of kynurenine activate the aryl hydrocarbon receptor (AhR), promoting regulatory T cell differentiation. This compound mitigates this pathway.

- Immune Modulation : By restoring T cell function, this compound can potentially enhance responses to immunotherapies.

Efficacy in Preclinical Models

Research has demonstrated the efficacy of this compound in various cancer models. Below are summarized findings from key studies:

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Case Study 1 : A study involving patients with advanced melanoma treated with IDO inhibitors showed improved overall survival rates when combined with checkpoint inhibitors.

- Case Study 2 : In a cohort of patients with ovarian cancer, those receiving combination therapy with IDO inhibitors reported enhanced immune response markers compared to those receiving standard care.

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

- Impact on Immune Cells : Inhibition of IDO1 by this compound was shown to increase the proliferation of CD8+ T cells and reduce regulatory T cells in tumor microenvironments .

- Tumor Microenvironment Modulation : The compound alters cytokine profiles within tumors, leading to decreased levels of immunosuppressive cytokines like IL-10 and increased pro-inflammatory cytokines such as IFN-γ .

- Synergistic Effects : When used in conjunction with other immunotherapies, such as PD-1 inhibitors, this compound has been shown to enhance therapeutic efficacy .

Propriétés

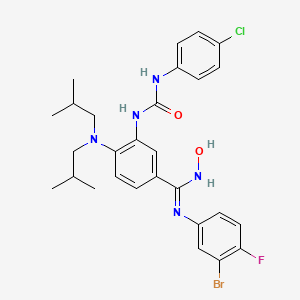

Formule moléculaire |

C28H32BrClFN5O2 |

|---|---|

Poids moléculaire |

604.9 g/mol |

Nom IUPAC |

1-[2-[bis(2-methylpropyl)amino]-5-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]phenyl]-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C28H32BrClFN5O2/c1-17(2)15-36(16-18(3)4)26-12-5-19(27(35-38)32-22-10-11-24(31)23(29)14-22)13-25(26)34-28(37)33-21-8-6-20(30)7-9-21/h5-14,17-18,38H,15-16H2,1-4H3,(H,32,35)(H2,33,34,37) |

Clé InChI |

QJXAMMYFUYYJLI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C(=NC2=CC(=C(C=C2)F)Br)NO)NC(=O)NC3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.